4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a bromobenzene moiety, and a sulfamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Bromobenzene Moiety: The bromobenzene group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate compound with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfamoyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological systems.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
4-(4-Bromophenyl)-thiazol-2-amine: Similar thiazole and bromobenzene moieties but lacks the sulfamoyl group.
Uniqueness
4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of both the thiazole ring and the sulfamoyl group, which contribute to its distinct biological activities. The combination of these functional groups enhances its potential as a multi-targeted bioactive molecule .
Properties
IUPAC Name |
4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQZLQYBLSSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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